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Compound of Interest

Compound Name:
4'-iso-Propyl-2,2,2-

trifluoroacetophenone

Cat. No.: B043569 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4'-iso-Propyl-2,2,2-
trifluoroacetophenone

Introduction
4'-iso-Propyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. The presence of

a trifluoromethyl group significantly influences its chemical and physical properties, making it a

compound of interest for researchers in medicinal chemistry and materials science. This

document provides a comprehensive overview of its physicochemical properties, experimental

protocols, and spectroscopic data.

Physicochemical Properties
Quantitative data for 4'-iso-Propyl-2,2,2-trifluoroacetophenone is summarized below. For

context, properties of the related compound 2,2,2-trifluoroacetophenone are also provided.

Table 1: Physicochemical Properties of 4'-iso-Propyl-2,2,2-trifluoroacetophenone
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Property Value Source

IUPAC Name
1-(4-isopropylphenyl)-2,2,2-

trifluoroethan-1-one
N/A

Synonyms
2,2,2-Trifluoro-1-(4-isopropyl-

phenyl)-ethanone
[1]

CAS Number 124211-72-9 [2][3]

Molecular Formula C11H11F3O [1][2]

Molecular Weight 216.2 g/mol [1][3]

Table 2: Physicochemical Properties of 2,2,2-Trifluoroacetophenone (for comparison)

Property Value Source

CAS Number 434-45-7 [4][5]

Molecular Formula C8H5F3O [4][5]

Molecular Weight 174.12 g/mol [4]

Appearance Colorless to light yellow liquid [4][6]

Melting Point -40 °C [4][6]

Boiling Point 165-166 °C (at 760 mmHg) [4][6][7]

Density 1.24 g/mL at 25 °C

Refractive Index n20/D 1.458

Solubility Insoluble in water. [8]

Stability
Stable under normal

temperatures and pressures.
[8]

Experimental Protocols
While a specific, detailed synthesis protocol for 4'-iso-Propyl-2,2,2-trifluoroacetophenone
was not found in the provided search results, a general procedure can be outlined based on
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common organic synthesis techniques. The synthesis would likely involve the Friedel-Crafts

acylation of cumene (isopropylbenzene) with a trifluoroacetylating agent.

General Synthesis and Purification Workflow:
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Caption: General workflow for the synthesis and purification of an aryl ketone.
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Detailed Methodologies:

Reaction Setup: The reaction would typically be carried out in a round-bottom flask equipped

with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), and cooled in an

ice bath.

Work-up: After the reaction is complete, the mixture is carefully poured into a beaker of ice

water to quench the reaction. The aqueous layer is then extracted multiple times with an

organic solvent like diethyl ether. The combined organic layers are washed with a saturated

sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

Purification: The organic layer is dried over an anhydrous salt such as magnesium sulfate,

filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The

crude product can then be purified by vacuum distillation or column chromatography on silica

gel.

Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of 4'-iso-Propyl-2,2,2-trifluoroacetophenone is expected to show

characteristic absorption bands for its functional groups.

Table 3: Expected Characteristic IR Absorption Bands
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Functional Group Wavenumber (cm⁻¹) Description

C=O (Ketone) ~1700

Strong absorption,

characteristic of an aryl ketone.

Conjugation with the aromatic

ring and the electron-

withdrawing trifluoromethyl

group will influence the exact

position.

C-F ~1100-1300
Strong, broad absorptions due

to the trifluoromethyl group.

Aromatic C=C ~1450-1600
Multiple weak to moderate

bands.

Aromatic C-H ~3000-3100 Stretching vibrations.

Aliphatic C-H ~2850-2970
Stretching vibrations of the

isopropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information about the hydrogen atoms in

the molecule.

Table 4: Expected ¹H NMR Chemical Shifts

Protons Multiplicity
Approximate Chemical
Shift (δ, ppm)

Isopropyl -CH₃ Doublet ~1.2

Isopropyl -CH Septet ~3.0

Aromatic H (ortho to C=O) Doublet ~7.9

Aromatic H (meta to C=O) Doublet ~7.4
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¹³C NMR: The carbon NMR would show distinct signals for each unique carbon atom. The

carbonyl carbon and the carbon of the trifluoromethyl group would be particularly deshielded.

¹⁹F NMR: The fluorine NMR spectrum would show a single peak for the three equivalent

fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at m/z = 216.2. Common

fragmentation patterns would include the loss of the isopropyl group and the trifluoromethyl

group, leading to characteristic fragment ions.

Reactivity and Stability
Reactivity: The carbonyl group is susceptible to nucleophilic attack. The electron-withdrawing

nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon. The

aromatic ring can undergo electrophilic substitution, with the acyl group being deactivating

and meta-directing, while the isopropyl group is activating and ortho-, para-directing.

Stability: The compound is expected to be stable under normal laboratory conditions. It

should be stored in a cool, dry place away from strong oxidizing agents.[8]

Applications
Due to the presence of the trifluoromethyl group, 4'-iso-Propyl-2,2,2-trifluoroacetophenone
is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The

trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of

molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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